molecular formula C24H21N3O2 B7695045 N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(p-tolyl)nicotinamide

N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(p-tolyl)nicotinamide

Cat. No. B7695045
M. Wt: 383.4 g/mol
InChI Key: SIHSUAWFNXYHAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(p-tolyl)nicotinamide, also known as HMN-176, is a small molecule compound that has been extensively studied for its potential applications in various fields of science. It is a potent inhibitor of poly(ADP-ribose) polymerase (PARP), an enzyme that plays a crucial role in DNA repair.

Scientific Research Applications

N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(p-tolyl)nicotinamide has been extensively studied for its potential applications in various fields of science. It has been shown to have anticancer properties and has been studied in preclinical and clinical trials for the treatment of various types of cancer, including breast, ovarian, and lung cancer. N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(p-tolyl)nicotinamide has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.

Mechanism of Action

N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(p-tolyl)nicotinamide works by inhibiting the activity of PARP, an enzyme that plays a crucial role in DNA repair. By inhibiting PARP, N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(p-tolyl)nicotinamide can induce DNA damage and cell death in cancer cells. Additionally, N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(p-tolyl)nicotinamide has been shown to have anti-inflammatory properties and can reduce inflammation in various tissues.
Biochemical and Physiological Effects:
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(p-tolyl)nicotinamide has been shown to have a variety of biochemical and physiological effects. It can induce DNA damage and cell death in cancer cells, reduce inflammation in various tissues, and improve cognitive function in animal models of neurodegenerative diseases. Additionally, N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(p-tolyl)nicotinamide has been shown to have minimal toxicity in animal models, making it a promising candidate for further development.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(p-tolyl)nicotinamide is its potent inhibitory activity against PARP. This makes it a valuable tool for studying the role of PARP in various biological processes, including DNA repair and cell death. Additionally, N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(p-tolyl)nicotinamide has been shown to have minimal toxicity in animal models, making it a safe compound for use in lab experiments.
One of the limitations of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(p-tolyl)nicotinamide is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings. Additionally, N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(p-tolyl)nicotinamide has been shown to have off-target effects on other enzymes, which can complicate the interpretation of experimental results.

Future Directions

There are many potential future directions for research on N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(p-tolyl)nicotinamide. One area of interest is the development of more potent and selective PARP inhibitors based on the structure of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(p-tolyl)nicotinamide. Additionally, further studies are needed to investigate the potential applications of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(p-tolyl)nicotinamide in the treatment of neurodegenerative diseases and other conditions. Finally, more research is needed to fully understand the mechanism of action of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(p-tolyl)nicotinamide and its effects on other biological processes.

Synthesis Methods

The synthesis of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(p-tolyl)nicotinamide involves the condensation of 2-hydroxy-8-methylquinoline-3-carboxaldehyde and p-toluidine followed by the reaction with nicotinoyl chloride. The resulting product is purified by column chromatography to obtain the final compound.

properties

IUPAC Name

N-[(8-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-(4-methylphenyl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O2/c1-16-8-10-21(11-9-16)27(24(29)19-7-4-12-25-14-19)15-20-13-18-6-3-5-17(2)22(18)26-23(20)28/h3-14H,15H2,1-2H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIHSUAWFNXYHAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N(CC2=CC3=CC=CC(=C3NC2=O)C)C(=O)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(8-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl]-N-(4-methylphenyl)pyridine-3-carboxamide

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